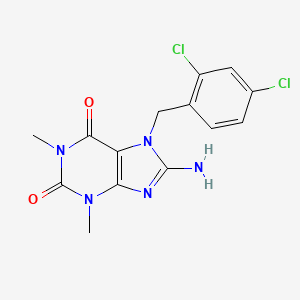![molecular formula C20H26N5O6P B14791434 N-[9-[2-(diethoxyphosphorylmethoxy)-3-hydroxypropyl]purin-6-yl]benzamide](/img/structure/B14791434.png)
N-[9-[2-(diethoxyphosphorylmethoxy)-3-hydroxypropyl]purin-6-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Diethyl (((1-(6-benzamido-9H-purin-9-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate is a complex organic compound that features a purine base, a benzamido group, and a phosphonate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Diethyl (((1-(6-benzamido-9H-purin-9-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate typically involves multiple steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors like formamide and glycine.
Introduction of the Benzamido Group: The benzamido group is introduced via an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Attachment of the Hydroxypropan-2-yl Group: This step involves the reaction of the purine base with a suitable epoxide or halohydrin under basic conditions.
Phosphonate Ester Formation: The final step involves the reaction of the intermediate with diethyl phosphite under acidic or basic conditions to form the phosphonate ester.
Industrial Production Methods
Industrial production of (S)-Diethyl (((1-(6-benzamido-9H-purin-9-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropan-2-yl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the benzamido group, potentially converting it to an amine.
Substitution: The phosphonate ester can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like thiols, amines, or alcohols under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phosphonates.
科学研究应用
(S)-Diethyl (((1-(6-benzamido-9H-purin-9-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of (S)-Diethyl (((1-(6-benzamido-9H-purin-9-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in nucleotide synthesis and metabolism.
Pathways Involved: Inhibition of key enzymes can disrupt DNA and RNA synthesis, leading to antiviral or anticancer effects.
相似化合物的比较
Similar Compounds
Adenosine Triphosphate (ATP): Shares the purine base structure but differs in the presence of triphosphate groups.
Tenofovir: An antiviral agent with a similar phosphonate ester group but different overall structure.
Uniqueness
(S)-Diethyl (((1-(6-benzamido-9H-purin-9-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with enzymes and nucleic acids makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C20H26N5O6P |
|---|---|
分子量 |
463.4 g/mol |
IUPAC 名称 |
N-[9-[2-(diethoxyphosphorylmethoxy)-3-hydroxypropyl]purin-6-yl]benzamide |
InChI |
InChI=1S/C20H26N5O6P/c1-3-30-32(28,31-4-2)14-29-16(11-26)10-25-13-23-17-18(21-12-22-19(17)25)24-20(27)15-8-6-5-7-9-15/h5-9,12-13,16,26H,3-4,10-11,14H2,1-2H3,(H,21,22,24,27) |
InChI 键 |
ZGXJYBZCTOWROZ-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(COC(CN1C=NC2=C(N=CN=C21)NC(=O)C3=CC=CC=C3)CO)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


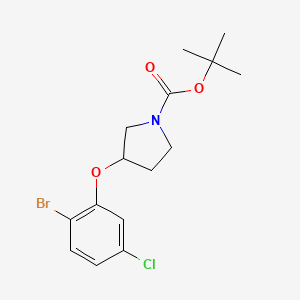
![4'-Fuoro-[2,2'-bipyridin]-6-ol](/img/structure/B14791365.png)
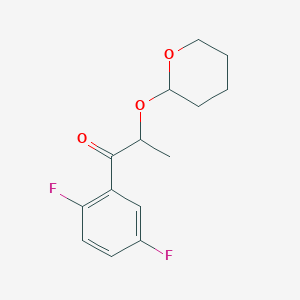
![19-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-1-[(1S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-4,8,13,17-tetramethylnonadeca-2,4,6,8,10,12,14,16,18-nonaen-1-one](/img/structure/B14791377.png)
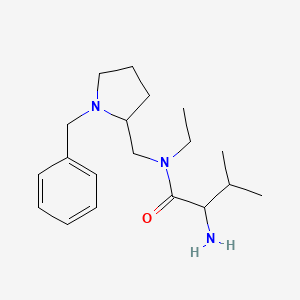
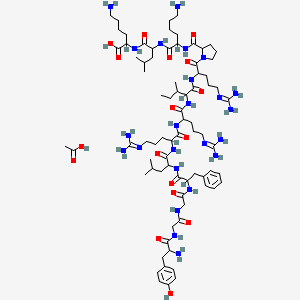
![Tert-butyl 6-hydroxyspiro[5,6-dihydropyrrolo[1,2-b]pyrazole-4,4'-piperidine]-1'-carboxylate](/img/structure/B14791398.png)
![methyl 2-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,3-benzodiazole-6-carboxylate](/img/structure/B14791399.png)
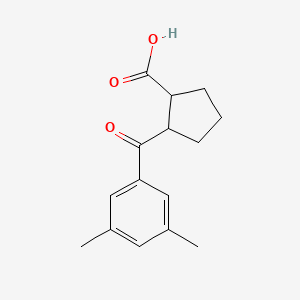
![3-[(5S,10R,13R,14S)-5,14-dihydroxy-3-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14791413.png)
![2-amino-N-[(6-methoxypyridazin-3-yl)methyl]propanamide](/img/structure/B14791426.png)
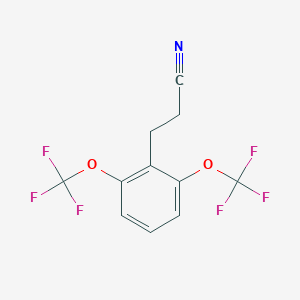
![2-amino-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-methylbutanamide](/img/structure/B14791436.png)
